

AF488 NHS ester excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF488 NHS ester

Cat. No.: B12304005

[Get Quote](#)

An In-depth Technical Guide to **AF488 NHS Ester**: Excitation, Emission, and Application Protocols

Introduction

Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester is a widely used amine-reactive fluorescent dye, prized in biological research for its high fluorescence quantum yield, photostability, and hydrophilicity.[1][2][3] As a member of the Alexa Fluor™ family, it serves as a superior alternative to traditional fluorescein isothiocyanate (FITC), offering brighter, more stable signals that are less sensitive to pH fluctuations between pH 4 and 10.[2][4] The NHS ester functional group allows for the straightforward covalent labeling of primary amines (-NH₂) on proteins, antibodies, peptides, and amine-modified oligonucleotides. This reaction forms a stable amide bond, making **AF488 NHS ester** an essential tool for generating fluorescently-labeled conjugates used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.

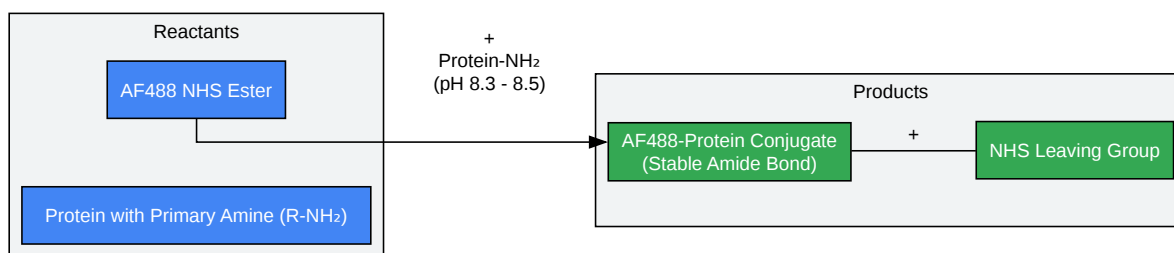
Core Photophysical and Chemical Properties

The utility of **AF488 NHS ester** is rooted in its distinct spectral characteristics, which are well-suited for common laser-based imaging systems, particularly the 488 nm argon-ion laser line. Understanding these properties is critical for the proper design of fluorescence experiments and the selection of appropriate instrument settings.

Property	Value	References
Excitation Maximum (λ_{ex})	~494 - 495 nm	
Emission Maximum (λ_{em})	~517 - 519 nm	
Molar Extinction Coefficient (ϵ)	~71,000 - 73,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.91 - 0.92	
Molecular Weight	~643.4 g/mol	
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	
Reactivity	Primary Amines	
Solubility	Good in DMSO, DMF, and water	

Principle of Amine Labeling

The core of **AF488 NHS ester**'s utility is its ability to react with primary amines, which are abundant on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues. The NHS ester group is an excellent leaving group that facilitates a nucleophilic acyl substitution reaction with the amine, resulting in the formation of a highly stable covalent amide bond. This reaction is highly pH-dependent, with optimal efficiency occurring in a slightly alkaline environment (pH 8.3-8.5), where primary amines are deprotonated and thus more nucleophilic. At lower pH, the amine groups are protonated and non-reactive, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired aminolysis reaction.



[Click to download full resolution via product page](#)

Diagram 1: Covalent labeling reaction of a primary amine with **AF488 NHS ester**.

Experimental Protocols

I. Protocol for Labeling Antibodies with AF488 NHS Ester

This protocol provides a general guideline for conjugating **AF488 NHS ester** to an IgG antibody. The reaction can be scaled depending on the amount of protein to be labeled.

A. Reagent Preparation

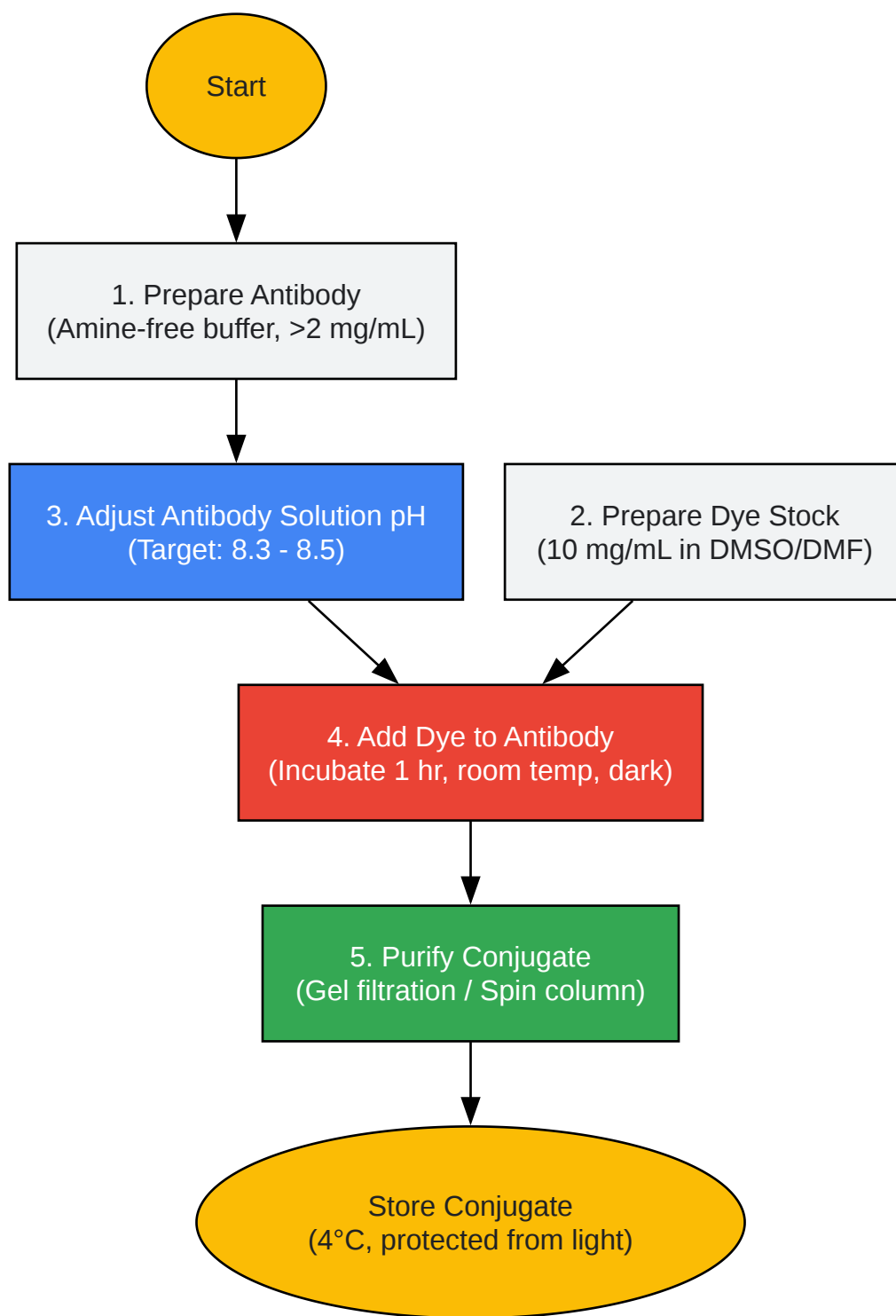
- **Antibody Solution:** The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Buffers containing Tris or glycine are not suitable as they contain primary amines that will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a spin column. The optimal antibody concentration is at least 2 mg/mL to ensure efficient labeling.
- **Reaction Buffer:** Prepare a 1 M sodium bicarbonate solution (pH ~9.0) or use a 0.1 M phosphate buffer (pH 8.3-8.5).
- **AF488 NHS Ester Stock Solution:** Dissolve 1 mg of **AF488 NHS ester** in 100 μ L of high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL stock solution. This solution should be prepared immediately before use.

B. Labeling Reaction

- **pH Adjustment:** Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to the optimal range of 8.3-8.5. For example, add 50 μ L of 1 M sodium bicarbonate to 500 μ L of the antibody solution.
- **Calculate Molar Ratio:** Determine the desired molar ratio of dye to antibody. A common starting point for IgG antibodies (MW ~150 kDa) is a 10:1 molar ratio. The optimal ratio may need to be determined empirically (e.g., trying 5:1, 10:1, and 20:1).
- **Incubation:** Add the calculated amount of **AF488 NHS ester** stock solution to the antibody solution while gently vortexing. Protect the reaction mixture from light and incubate for 1 hour at room temperature with continuous stirring or rotation.

C. Purification of the Conjugate

- After incubation, the unreacted, hydrolyzed dye must be removed from the labeled antibody.
- The most common method for purifying macromolecules is gel filtration or size-exclusion chromatography (e.g., a Sephadex G-25 column). Spin columns are also effective for this purpose.
- The first colored fraction to elute will be the AF488-antibody conjugate, while the smaller, unreacted dye molecules will elute later.



[Click to download full resolution via product page](#)

Diagram 2: Workflow for covalent labeling of an antibody with **AF488 NHS ester**.

II. General Protocol for Immunofluorescence Staining

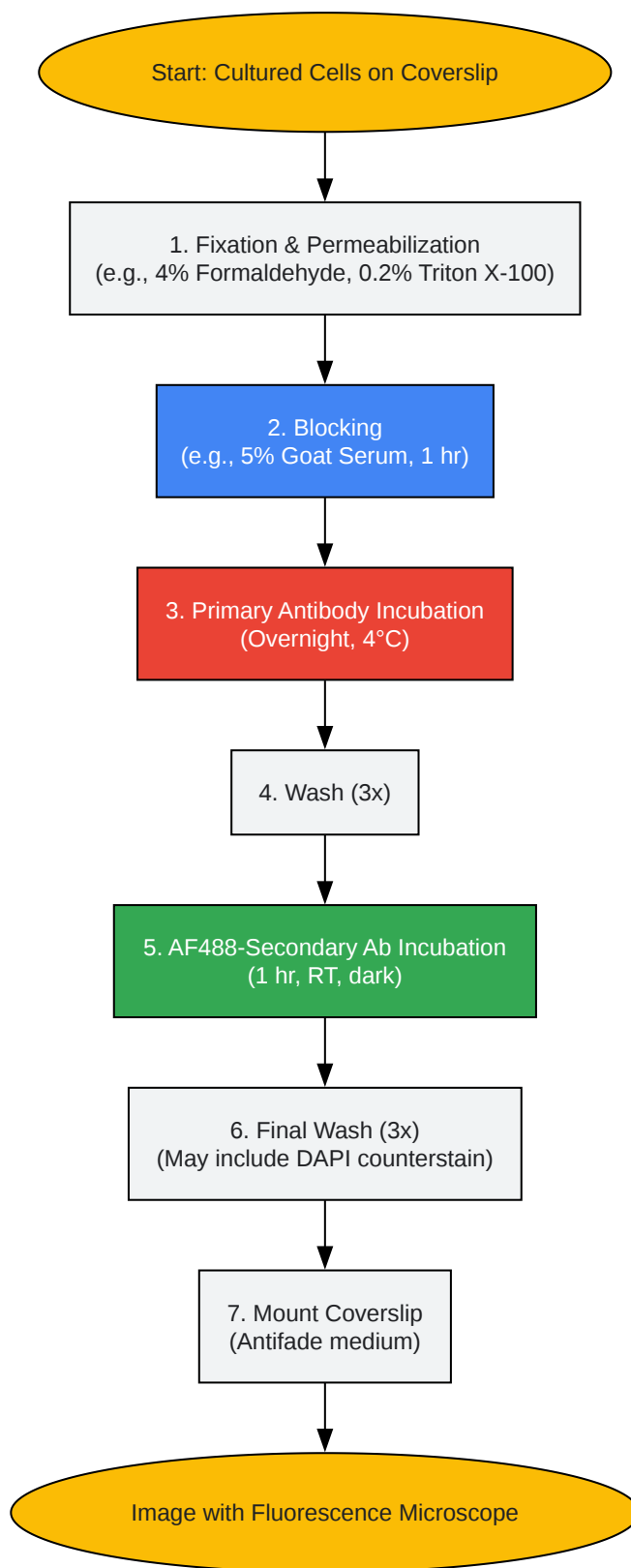
This protocol outlines the use of an AF488-conjugated secondary antibody for the detection of a primary antibody in cultured cells.

A. Sample Preparation

- Fixation: Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with 0.2% Triton™ X-100 in PBS for 5-10 minutes.
- Washing: Repeat the washing step (A2).

B. Immunostaining

- Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Remove the blocking solution and incubate the cells with the primary antibody, typically overnight at 4°C.
- Washing: Wash the cells three times with PBS (or PBST - PBS with 0.1% Tween-20) for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation: Dilute the AF488-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Final Washes: Repeat the washing step (B3). A counterstain, such as DAPI for nuclear staining, can be included in one of the first washes.
- Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. The sample is now ready for imaging with a fluorescence microscope using standard filter sets for green fluorescence (FITC/GFP settings).



[Click to download full resolution via product page](#)

Diagram 3: General experimental workflow for immunofluorescence (IF) staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. cyanagen.com [cyanagen.com]
- 4. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [AF488 NHS ester excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12304005#af488-nhs-ester-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com